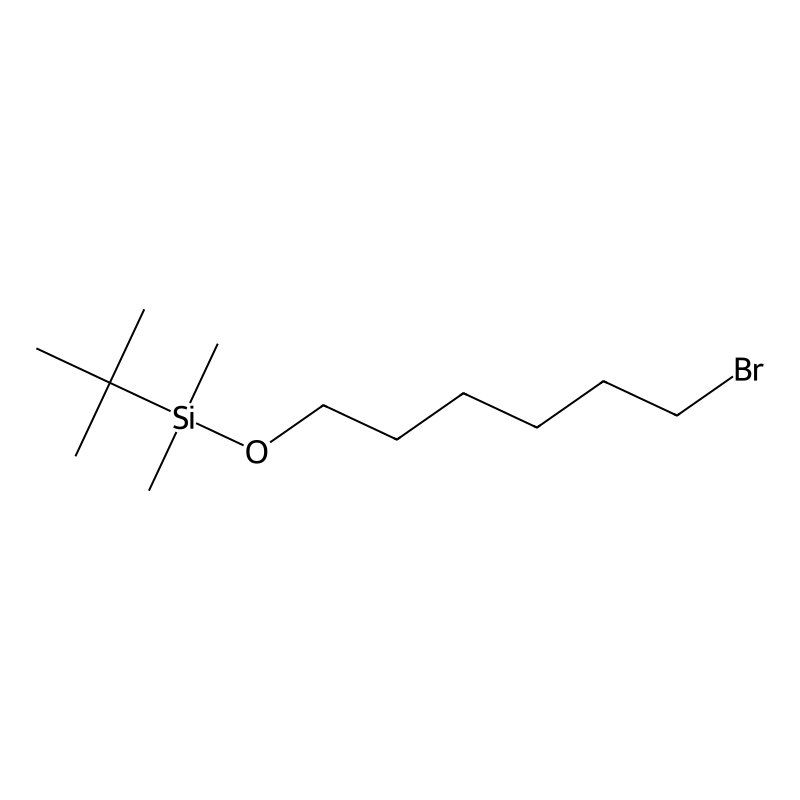

(6-Bromohexyloxy)-tert-butyldimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(6-Bromohexyloxy)-tert-butyldimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of 295.33 g/mol. Its structure features a bromohexyl group attached to a tert-butyldimethylsilyl moiety, which makes it a versatile reagent in organic synthesis. The compound is classified under hazardous materials due to its potential toxicity and is primarily used in laboratory settings for various

While specific biological activities of (6-Bromohexyloxy)-tert-butyldimethylsilane are not extensively documented, compounds with similar structures often exhibit interesting biological properties, including antimicrobial and anti-inflammatory activities. The presence of the bromo group may contribute to potential bioactivity by enhancing the compound's reactivity towards biological targets.

The synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane can be achieved through various methods:

- Direct Reaction: Reacting Raloxifene with tert-butyldimethylsilyl chloride under suitable conditions.

- Nucleophilic Substitution: Utilizing brominated hexyl alcohols in a reaction with tert-butyldimethylsilyl chloride.

- Silane Coupling: Employing silane coupling agents to introduce the tert-butyldimethylsilyl group onto a brominated hexyl chain.

These methods highlight the versatility of this compound in synthetic organic chemistry .

(6-Bromohexyloxy)-tert-butyldimethylsilane finds applications primarily in organic synthesis, particularly as a reagent for:

- Protecting functional groups during multi-step synthesis.

- Modifying surfaces in material science due to its silane nature.

- Serving as an intermediate in the synthesis of more complex organic compounds.

Its unique structure allows for specific reactivity that is valuable in both academic research and industrial applications .

Interaction studies involving (6-Bromohexyloxy)-tert-butyldimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as a silicon-based reagent and its behavior in different chemical environments. Understanding these interactions is crucial for optimizing its use in synthetic pathways and ensuring safety during handling due to its hazardous nature .

Several compounds share structural similarities with (6-Bromohexyloxy)-tert-butyldimethylsilane, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Hexyloxy- tert-butyldimethylsilane | C_{12}H_{26}OSi | Lacks bromine; used for similar protective purposes |

| (6-Chlorohexyloxy)-tert-butyldimethylsilane | C_{12}H_{26}ClOSi | Chlorine instead of bromine; different reactivity |

| (6-Iodohexyloxy)-tert-butyldimethylsilane | C_{12}H_{26}ISi | Iodine substitution may enhance reactivity |

The uniqueness of (6-Bromohexyloxy)-tert-butyldimethylsilane lies in its specific halogen substitution, which can influence both its chemical reactivity and potential biological activity compared to similar compounds .